
Sunitinib malate
Übersicht
Beschreibung
Sunitinib malate is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) approved for treating metastatic renal cell carcinoma (mRCC), gastrointestinal stromal tumors (GIST), and pancreatic neuroendocrine tumors (pNET) . Its chemical structure includes a malate salt formulation (C₂₂H₂₇FN₄O₂·C₄H₆O₅; molecular weight: 532.6 g/mol), enhancing solubility compared to other salt forms like adipate or nicotinate . Sunitinib inhibits vascular endothelial growth factor receptors (VEGFR1-3), platelet-derived growth factor receptors (PDGFRα/β), stem cell factor receptor (KIT), RET, and FLT3, disrupting angiogenesis and tumor proliferation .
Clinical trials demonstrate its efficacy, with median progression-free survival (PFS) of 11 months in mRCC (vs. 5 months for interferon-alfa) and 11.4 months in pNET (vs. 5.5 months for placebo) . Common adverse events include diarrhea, fatigue, and hypertension, manageable through dose adjustments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sunitinib malate involves multiple steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N1, N1-diethylethane-1,2-diamine. The optimal conditions for each reaction step have been established to maximize yields .
Industrial Production Methods: An industrially advantageous process for the preparation of this compound involves condensing an indole intermediate with a formyl amide intermediate. This process uses methyl isobutyl ketone as a solvent and has been optimized to produce crystalline form I of this compound .
Analyse Chemischer Reaktionen
Key Synthetic Steps:
Optimized Process :
- A solvent-free decarboxylation method increased yields to 67.3% for sunitinib base and 40.0% for the malate salt .
- Critical parameters include avoiding high temperatures (>100°C) to prevent frothing and impurity formation .
Interaction with ABC Transporters
This compound directly inhibits ATP-binding cassette (ABC) transporters, altering drug efflux and bioavailability:
P-glycoprotein (P-gp) and ABCG2 Inhibition :
Mechanism :
- Competes with photoaffinity substrate [(125)I]iodoarylazidoprazosin for binding to transporter pockets .
- Alters conformational states of P-gp and ABCG2, confirmed via UIC2/5D3 antibody assays .
Stability and Decomposition
This compound exhibits pH-dependent solubility (>25 mg/mL at pH 1.2–6.8) and stability under standard storage conditions .
Decomposition Pathways :
Condition | Products | Risk Level | Reference |
---|---|---|---|
Strong oxidizing agents | CO, CO₂, HF, NOₓ | High (toxic gases) | |
High temperatures (>150°C) | Uncharacterized residues | Moderate |
Handling Recommendations :
Metabolic Pathways
Sunitinib undergoes CYP3A4-mediated oxidation to its active metabolite SU12662, which accounts for 23–37% of total exposure .
Key Metabolic Reactions :
Reaction Type | Enzyme | Metabolite | Bioactivity |
---|---|---|---|
N-deethylation | CYP3A4 | SU12662 | Retains kinase inhibition |
Hydroxylation | CYP3A4 | Secondary metabolites | Reduced activity |
Pharmacokinetic Impact :
- Terminal half-lives: 40–60 hours (sunitinib) and 80–110 hours (SU12662) .
- Steady-state plasma concentrations: 62.9–101 ng/mL (combined) .
Coordination Chemistry
This compound forms complexes with transition metals, influencing its reactivity:
Copper(II)-Sunitinib Complex :
Property | Value | Reference |
---|---|---|
Stoichiometry | 1:1 (Cu:sunitinib) | |
Stability constant (log K) | 4.7 ± 0.2 | |
Biological implication | Enhanced DNA binding |
Analytical Characterization
Critical quality attributes are monitored via:
Wissenschaftliche Forschungsanwendungen
Approved Indications
Sunitinib malate is approved for several cancer types:
- Advanced Renal Cell Carcinoma (RCC) : It is the first-line treatment for patients with metastatic forms of this cancer.
- Gastrointestinal Stromal Tumors (GIST) : Specifically for patients who are resistant or intolerant to imatinib.
- Pancreatic Neuroendocrine Tumors : Used in cases where the tumors cannot be surgically removed or have metastasized .
Key Clinical Trials
- Phase II Studies : Initial studies demonstrated significant antitumor activity in cytokine-refractory metastatic RCC patients. The pivotal phase II trials established the efficacy of sunitinib at a dosage of 50 mg/day on a 4/2 schedule (four weeks on treatment followed by two weeks off) .
- Phase III Trial : A landmark trial compared sunitinib to interferon-alpha in treatment-naïve mRCC patients. Results showed a median progression-free survival (PFS) of 11 months for sunitinib versus 5 months for interferon, establishing sunitinib as a reference standard in RCC therapy .
- Combination Studies : Current research is exploring the efficacy of sunitinib in combination with immunotherapies and other targeted agents to enhance treatment outcomes and address drug resistance .
Case Studies
Several case studies have illustrated the effectiveness of this compound across different cancer types:
- Alveolar Soft Part Sarcoma : A study reported notable responses in advanced cases, supporting its use due to its antiangiogenic properties targeting VEGFRs and PDGFRs .
- Plexiform Neurofibromas : Preclinical models demonstrated that sunitinib could disrupt aberrant signaling pathways involved in these tumors, leading to promising therapeutic responses .
Ongoing Research and Future Directions
Research continues to expand the applications of this compound:
- Personalized Medicine : The development of biomarkers is underway to identify patients who are most likely to benefit from sunitinib therapy, enhancing personalized treatment approaches .
- Combination Therapies : Ongoing clinical trials are investigating combinations with checkpoint inhibitors and other novel agents to improve efficacy and manage resistance .
Summary Table of Applications
Application Area | Cancer Type | Approval Status |
---|---|---|
First-line therapy | Advanced Renal Cell Carcinoma | FDA Approved |
Second-line therapy | Gastrointestinal Stromal Tumors | FDA Approved |
Treatment for progressive disease | Pancreatic Neuroendocrine Tumors | FDA Approved |
Investigational use | Plexiform Neurofibromas | Ongoing Research |
Combination therapies | Various cancers | Ongoing Trials |
Wirkmechanismus
Sunitinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT. These receptors are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. By blocking these pathways, this compound disrupts tumor cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Other Tyrosine Kinase Inhibitors
- Sorafenib: Targets VEGFR, PDGFR, and RAF kinase. While both are multi-targeted, sorafenib’s RAF inhibition differentiates it. In hepatocellular carcinoma, sorafenib is first-line, whereas sunitinib is preferred in mRCC and GIST due to superior PFS (11 vs. 5 months in mRCC) .
- Imatinib : Primarily inhibits BCR-ABL and KIT. In GIST, sunitinib is second-line after imatinib resistance, achieving median PFS of 27.3 weeks vs. 6.4 weeks for placebo .
Chemotherapy Agents
- Gemcitabine : Synergistic with sunitinib in bladder cancer. Combination therapy reduced HTB5 cell colony formation to 4.5% vs. 85.3% (sunitinib alone) and 88.1% (gemcitabine alone) . The combination index (CI) was <1, indicating synergy at mid-dose ranges .
Monoclonal Antibodies
- Bevacizumab : Targets VEGF-A. In corneal neovascularization (CNV), sunitinib (20–50 µg/mL) showed 1.32–1.56-fold greater efficacy than bevacizumab after 14 days, though higher doses were required .
Cytokine Therapy
- Interferon-alfa : Sunitinib outperformed interferon-alfa in mRCC, with a hazard ratio (HR) of 0.42 for PFS and improved quality of life (p < 0.001) .
Combination Therapies
- Gemcitabine + Sunitinib : Synergistic in bladder cancer (CI = 0.15–0.7), suppressing cyclin B1 and Akt pathways while upregulating pro-apoptotic Bax/Bad .
- Cisplatin + Sunitinib: Limited additive effects (CI = 1.23), restricting clinical relevance .
Pharmacoeconomic Considerations
Sunitinib is cost-effective vs. interferon-alfa in mRCC, with incremental cost-utility ratios of $52,593 per quality-adjusted life-year (QALY) .
Tables
Table 1: Clinical Efficacy in Key Trials
Table 2: Molecular Targets
Drug | Key Targets | Selectivity | Reference ID |
---|---|---|---|
Sunitinib | VEGFR1-3, PDGFRα/β, KIT, RET | Multi-targeted | |
Sorafenib | VEGFR, PDGFR, RAF | Multi-targeted | |
Imatinib | BCR-ABL, KIT | Selective |
Biologische Aktivität
Sunitinib malate, an oral multitargeted tyrosine kinase inhibitor, has garnered significant attention in oncology for its efficacy in treating various malignancies, particularly advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.
This compound primarily exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) : Inhibition of these receptors disrupts angiogenesis, which is critical for tumor growth and metastasis.
- Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β) : These receptors are involved in cell proliferation and survival pathways.
- Stem Cell Factor Receptor (c-KIT) : This receptor plays a role in hematopoiesis and is implicated in certain cancers.
In vitro studies have demonstrated that sunitinib inhibits the growth of cell lines driven by these pathways, inducing apoptosis in endothelial cells and significantly reducing tumor cell proliferation .
Pharmacokinetics
Sunitinib is primarily metabolized by cytochrome P450 3A4 to form active metabolites, notably SU012662, which has similar potency to the parent compound. The pharmacokinetic profile shows that effective plasma concentrations for inhibiting PDGFRβ and VEGFR-2 phosphorylation range from 50 to 100 ng/mL . This pharmacodynamic relationship has been validated through clinical observations where sustained inhibition of FLT3 phosphorylation was noted in acute myeloid leukemia patients treated with sunitinib .
Clinical Efficacy
Table 1: Summary of Clinical Trials Involving this compound
In pivotal trials, sunitinib has shown superior efficacy compared to interferon-alpha in terms of PFS and overall survival rates in treatment-naïve mRCC patients. The median overall survival was reported as 26.4 months for sunitinib compared to 21.8 months for interferon .
Safety Profile
The safety profile of sunitinib is characterized by manageable side effects. Common adverse events include:
- Hypertension : Occurs in a significant number of patients due to its effects on vascular endothelial growth factor pathways.
- Fatigue : Reported frequently but often improves over time.
- Hematologic Toxicities : Such as thrombocytopenia and neutropenia.
A retrospective case study involving patients with von Hippel-Lindau disease indicated that sunitinib treatment resulted in either a partial response or stable disease with tolerable side effects over extended periods .
Case Studies
- Patient Case from VHL Disease Study :
- Cerebellar Metastases Case Report :
Q & A
Basic Research Questions
Q. What are the standard methodologies for designing randomized controlled trials (RCTs) evaluating Sunitinib malate in advanced cancers?
RCTs for this compound typically follow a double-blind, placebo-controlled design with progression-free survival (PFS) as the primary endpoint. Key elements include stratification by baseline characteristics (e.g., tumor type, prior therapies) and randomization in a 1:1 ratio. For example, in a phase 3 trial for pancreatic neuroendocrine tumors, Sunitinib (37.5 mg/day) was compared to placebo, with PFS analyzed using Cox proportional hazards models to account for covariates like tumor burden and prior treatments . The CONSORT guidelines should be followed to ensure transparency in allocation concealment and blinding .
Q. How should researchers handle and store this compound safely in laboratory settings?
this compound must be stored in airtight containers at recommended temperatures (typically -20°C) to prevent degradation. Personal protective equipment (PPE) such as gloves and lab coats should be worn to avoid skin contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms. Safety data sheets emphasize avoiding inhalation of dust or aerosols and ensuring proper ventilation during handling .
Q. What are the critical pharmacokinetic parameters to monitor in preclinical studies of this compound?
Preclinical studies should measure bioavailability, half-life, and tissue distribution. For instance, Sunitinib’s active metabolite (SU12662) has a half-life of ~40–60 hours in humans, requiring repeated dosing schedules (e.g., 4 weeks on, 2 weeks off) to balance efficacy and toxicity. High-performance liquid chromatography (HPLC) or mass spectrometry are standard methods for quantifying plasma concentrations .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy outcomes across this compound trials, such as varying PFS benefits in different cancer types?
Discrepancies may arise from tumor heterogeneity, differential expression of Sunitinib’s targets (e.g., VEGF receptors, PDGFR), or trial design variations. For example, Sunitinib showed a median PFS of 11.4 months in pancreatic neuroendocrine tumors but 11 months in renal cell carcinoma . To address contradictions, conduct meta-analyses adjusting for covariates like dosing schedules, patient demographics, and biomarker status. Sensitivity analyses should evaluate the impact of crossover designs or early trial termination on outcomes .
Q. What statistical approaches are recommended for analyzing survival data in this compound trials with high censoring rates?
Kaplan-Meier curves with log-rank tests are standard for PFS and overall survival (OS). For multivariate analysis, Cox proportional hazards models are preferred to control for confounders (e.g., age, comorbidities). In cases of non-proportional hazards, consider alternative methods like restricted mean survival time (RMST). For example, a phase 3 trial reported a hazard ratio of 0.42 (95% CI: 0.26–0.66) for PFS, demonstrating Sunitinib’s superiority over placebo .
Q. How should researchers design experiments to assess this compound’s impact on quality of life (QoL) compared to traditional therapies?
Use validated QoL instruments (e.g., EORTC QLQ-C30) administered at baseline and regular intervals during treatment. In a renal cell carcinoma trial, Sunitinib improved QoL scores significantly over interferon alfa (P<0.001), attributed to reduced fatigue and better tolerability . Adjust for confounding factors like adverse event management (e.g., antiemetics for nausea) and include patient-reported outcomes as secondary endpoints .
Q. What experimental strategies can mitigate off-target effects of this compound observed in in vitro models?
Off-target kinase inhibition (e.g., c-KIT, FLT3) may contribute to toxicities like cardiotoxicity. Use kinase profiling assays (e.g., radiometric or fluorescence-based) to identify non-target interactions. Dose optimization studies in animal models can establish therapeutic windows. For example, reducing the dose from 50 mg to 37.5 mg/day improved tolerability in pancreatic neuroendocrine tumors without compromising efficacy .
Q. Methodological Guidance for Data Reporting
Q. How should researchers present this compound trial data to align with journal guidelines?
- Results Section : Report PFS, OS, and objective response rates (ORR) with 95% confidence intervals. Avoid duplicating data in text and tables; highlight key findings (e.g., ORR of 9.3% vs. 0% in placebo ).
- Discussion Section : Contextualize results against prior studies (e.g., compare Sunitinib’s PFS in renal cell carcinoma to other tyrosine kinase inhibitors). Address limitations like small sample sizes or single-arm designs .
- Supplementary Materials : Include detailed pharmacokinetic data, adverse event tables, and biomarker analyses to support reproducibility .
Q. What are the best practices for validating this compound’s mechanism of action in translational studies?
Combine immunohistochemistry (e.g., phosphorylated VEGFR2 levels) with functional assays (e.g., endothelial tube formation inhibition). In preclinical models, correlate tumor shrinkage with target inhibition using Western blotting or RNA sequencing. For clinical validation, bank tumor biopsies pre- and post-treatment to assess pathway modulation .
Eigenschaften
Key on ui mechanism of action |
Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays. Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo. Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo. ... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ... Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity. For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page. |
---|---|
CAS-Nummer |
341031-54-7 |
Molekularformel |
C26H33FN4O7 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-; |
InChI-Schlüssel |
LBWFXVZLPYTWQI-HBPAQXCTSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Isomerische SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Aussehen |
Powder |
Color/Form |
Orange solid |
Key on ui other cas no. |
557795-19-4 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Health Hazard |
Löslichkeit |
25 mg/mL over pH of 1.2 to 6.8 Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6) 3.08e-02 g/L |
Synonyme |
5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide SU 011248 SU 11248 SU-011248 SU-11248 SU011248 SU11248 sunitinib sunitinib malate Sutent |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.